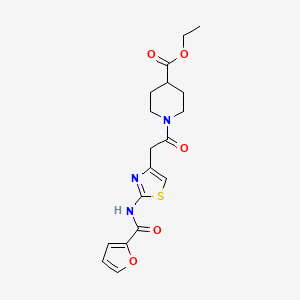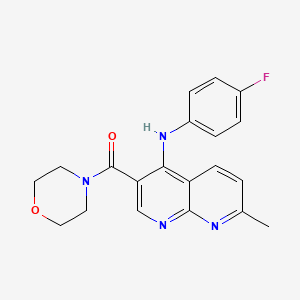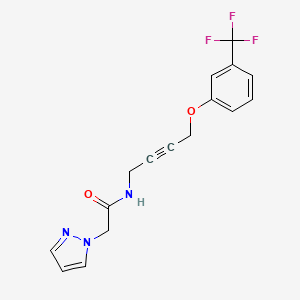
Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C16H24N4O4S and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl 4-aminopiperidine derivatives, including those related to Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate, have been synthesized and studied for their structural properties. A study by Kariyappa et al. (2016) focused on the synthesis and characterization, including X-ray diffraction studies, of similar compounds (Kariyappa et al., 2016).
Antimicrobial and Antioxidant Activities
- Compounds closely related to Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate have been evaluated for antimicrobial and antioxidant activities. Kumar et al. (2016) synthesized and tested similar compounds, revealing their potential in this area (Kumar et al., 2016).
Biological Activities of Pyrimidines and Pyrazoles Derivatives
- Tirlapur and Noubade (2010) explored the biological activities, including antimicrobial and analgesic effects, of compounds synthesized from ethyl acetoacetate, which shares structural similarities with the compound (Tirlapur & Noubade, 2010).
Antituberculosis Activity
- Ethyl 4-aminopiperidine derivatives have been studied for their potential as antituberculosis agents. Jeankumar et al. (2013) conducted research on similar compounds, evaluating their effectiveness against Mycobacterium tuberculosis (Jeankumar et al., 2013).
Reactions with Various Nucleophiles
- Research by Maadadi et al. (2016, 2017) explored the reactions of ethyl compounds with different nucleophiles, which is relevant for understanding the reactivity and potential applications of the compound (Maadadi et al., 2016), (Maadadi et al., 2017).
Antimicrobial Properties of Furan Derivatives
- Patel (2020) studied the antimicrobial properties of furan derivatives, which are structurally related to Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate (Patel, 2020).
Crystal Structure Studies
- Structural analysis of similar compounds, such as those conducted by Wawrzycka-Gorczyca and Siwek (2011), provide insights into the molecular conformation and interactions of these types of compounds (Wawrzycka-Gorczyca & Siwek, 2011).
Corrosion Inhibition Studies
- Amino-1,3,4-thiadiazoles, a category to which Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate belongs, have been evaluated for their corrosion inhibition properties in studies like those by Rafiquee et al. (2007) (Rafiquee et al., 2007).
properties
IUPAC Name |
ethyl 4-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-3-24-14(22)5-4-13(21)17-10-12-6-8-20(9-7-12)16(23)15-11(2)18-19-25-15/h12H,3-10H2,1-2H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJVEFRBAPPIDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1CCN(CC1)C(=O)C2=C(N=NS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

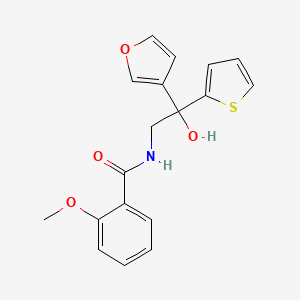

![5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2401435.png)
![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2401438.png)
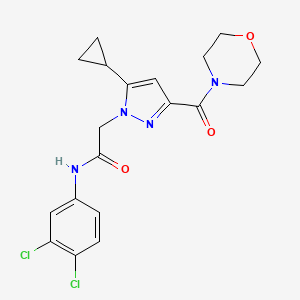
![N-(3-methoxypropyl)-4-[(4-methylphenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-amine](/img/structure/B2401440.png)
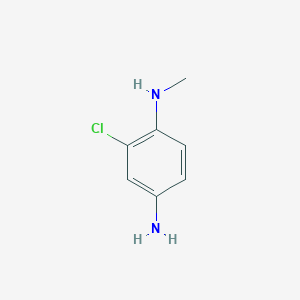
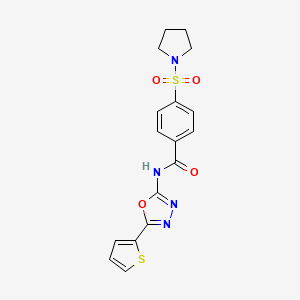
![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2401446.png)
![N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401448.png)

